1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-26-19-15-18(21-16(2)22-19)23-11-13-24(14-12-23)20(25)10-9-17-7-5-4-6-8-17/h4-8,15H,3,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRYHOUGLQSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by alkylation with methyl iodide to introduce the methyl group.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethyl carbonate, followed by substitution with the pyrimidine derivative.
Coupling with Phenylpropanone: The final step involves coupling the piperazine-pyrimidine intermediate with 3-phenylpropan-1-one under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are studied for their potential as kinase inhibitors in cancer therapy.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and are explored for their biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with ethoxy and methyl groups, a piperazine ring , and a phenylpropanone moiety . Its IUPAC name is this compound, with the molecular formula and a molecular weight of 354.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 354.45 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H26N4O2/c1-3... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Binding to Receptors : The compound can bind to specific receptors on cell surfaces, which may modulate their activity and influence downstream signaling pathways.
Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which can affect metabolic pathways and cellular functions.
Gene Expression Modulation : The compound may interact with transcription factors or other regulatory proteins, influencing gene expression patterns.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neuroprotective Effects
Studies have suggested that compounds similar to this one can protect against neurotoxicity induced by various agents. For example, analogs were evaluated for their capacity to be oxidized by monoamine oxidase (MAO), with some showing neuroprotective properties against dopaminergic neurotoxicity in animal models . This suggests potential applications in treating neurodegenerative diseases.
Anticancer Activity
The compound has been investigated for its anticancer properties. It may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting critical signaling pathways involved in cell proliferation. Preliminary studies indicate that it could be effective against specific cancer cell lines, warranting further investigation into its efficacy and mechanisms.
Antimicrobial Properties
There are indications that the compound possesses antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antifungal agents. The structural components may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Case Studies and Research Findings
Several key studies have highlighted the biological activity of this compound:
- Neurotoxicity Studies : A study evaluated various analogs for their neurotoxic potential. It was found that certain derivatives, including those related to this compound, had significant interactions with MAO-B, suggesting a link between structure and neurotoxic effects .
- Antitumor Activity Assessment : In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved.
- Antimicrobial Efficacy Trials : Initial trials showed promising results regarding the antimicrobial properties of similar compounds, suggesting that this compound could also exhibit significant antimicrobial activity against various pathogens.
Q & A
Q. Yield optimization strategies :
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Optimize stoichiometry: Excess piperazine (1.5–2.0 equivalents) improves coupling efficiency .
Advanced: How can contradictory data between spectroscopic purity and biological activity be resolved?
Answer:
Discrepancies may arise from:
- Residual solvents or byproducts : Even ≥95% purity (via HPLC) may mask bioactive impurities. Perform LC-MS to identify low-abundance contaminants .
- Stereochemical heterogeneity : Chiral centers in the piperazine or propan-1-one moieties can alter bioactivity. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Aggregation effects : Dynamic light scattering (DLS) can detect nanoparticle formation, which may artificially suppress activity in cell-based assays .
Q. Methodological approach :
- Cross-validate purity with H/C NMR, HRMS, and elemental analysis.
- Repeat bioassays with rigorously purified batches (>99%) under standardized conditions .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR confirms substituent integration (e.g., ethoxy CHCHO- at δ 1.3–1.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- C NMR identifies carbonyl (C=O at ~200 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms ketone (C=O stretch at ~1700 cm) and ether (C-O at ~1250 cm) groups .
Advanced: How do electronic effects of substituents influence reactivity in downstream derivatization?
Answer:
- Ethoxy group : Electron-donating (+I effect) increases electron density on the pyrimidine ring, facilitating electrophilic aromatic substitution (e.g., nitration) at the 5-position .
- Methyl group on pyrimidine : Steric hindrance may slow reactions at adjacent positions but stabilizes intermediates via hyperconjugation .
- Phenylpropan-1-one : The ketone’s electrophilicity allows nucleophilic additions (e.g., hydrazine for hydrazone formation) .
Q. Experimental design :
- Perform density functional theory (DFT) calculations to map electron density.
- Compare reaction rates of derivatives with substituent modifications (e.g., ethoxy vs. methoxy) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D2/D3, due to piperazine’s affinity) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to exclude solvent effects .
Advanced: How can computational modeling guide the design of analogues with improved pharmacokinetics?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., docking the piperazine moiety into GPCR binding pockets) .
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration) and reduce CYP450 inhibition .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Comparative Analysis Table: Structurally Similar Compounds
| Compound Name | Key Structural Differences | Reported Bioactivity | Reference |
|---|---|---|---|
| 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one | Lacks ethoxy and propan-1-one groups | Dopamine receptor modulation | |
| 1-Ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)pyridin-2(1H)-one | Fluorine substituents | Antipsychotic activity | |
| 4-{4-[(5-Cyclopropyl-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoropyrimidine | Oxazole ring instead of pyrimidine | Anticandidate screening |
Advanced: What experimental designs are optimal for in vivo toxicity studies?
Answer:
- Randomized block design : Assign treatment groups (e.g., low/high dose, vehicle control) to minimize confounding variables .
- Dose escalation : Start at 10 mg/kg (rodents) with 72-hour observation for acute toxicity.
- Endpoints : Measure serum ALT/AST (liver function), BUN/creatinine (kidney), and histopathology of major organs .
Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare groups (p < 0.05 significance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
